molecular formula C11H10F3N3 B1399531 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine CAS No. 1104806-98-5

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Cat. No. B1399531
Key on ui cas rn: 1104806-98-5
M. Wt: 241.21 g/mol
InChI Key: ZSZBNOWRQXRHRD-UHFFFAOYSA-N
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Patent
US08124610B2

Procedure details

4-Nitro-1-(4-trifluoromethyl-benzyl)-1H-pyrazole (2.40 g, 0.00867 mol) was dissolved in Methanol (3.0E1 mL, 0.74 mol) and 10% Palladium on carbon (0.180 g) was added. The reaction was hydrogenated under balloon pressure for 2 days. The reaction was filtered through celite and concentrated in vacuo to give 2.08 g of product as a red oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)[CH:8]=1)([O-])=O.CO>[Pd]>[F:19][C:16]([F:17])([F:18])[C:13]1[CH:14]=[CH:15][C:10]([CH2:9][N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C1=CC=C(CN2N=CC(=C2)N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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